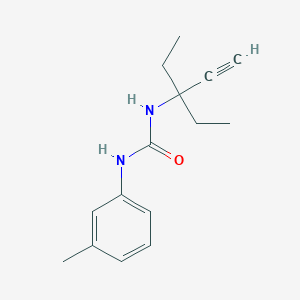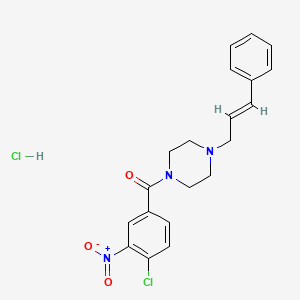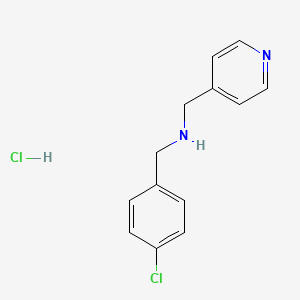
(4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective agonist of the imidazoline I2 receptor and has demonstrated promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride involves its selective agonism of the imidazoline I2 receptor. This receptor is involved in the regulation of various physiological processes such as blood pressure, insulin secretion, and pain perception. Activation of the imidazoline I2 receptor by this compound results in the inhibition of sympathetic activity, vasodilation, and pain relief.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce blood pressure in hypertensive rats, improve glucose tolerance in diabetic rats, and alleviate neuropathic pain in mice. These effects are attributed to its selective agonism of the imidazoline I2 receptor, which regulates various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride in lab experiments include its high selectivity for the imidazoline I2 receptor, which allows for the study of specific physiological processes. It also has a well-defined mechanism of action, making it easier to interpret the results of experiments. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for specialized equipment and facilities to handle it safely.
Direcciones Futuras
There are several future directions for the study of (4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride. One direction is the investigation of its therapeutic potential for the treatment of various diseases such as hypertension, diabetes, and neuropathic pain. Another direction is the development of new analogs with improved pharmacological properties and reduced toxicity. Additionally, the elucidation of the molecular mechanism of action of this compound can provide insights into the regulation of various physiological processes.
Métodos De Síntesis
The synthesis of (4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-chlorobenzyl chloride and 4-pyridinylmethylamine in the presence of a base and a solvent. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of this reaction can be optimized by adjusting the reaction conditions such as temperature, concentration, and reaction time.
Aplicaciones Científicas De Investigación
(4-chlorobenzyl)(4-pyridinylmethyl)amine hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases such as hypertension, diabetes, and neuropathic pain. It has been found to have a high affinity for the imidazoline I2 receptor, which is involved in the regulation of blood pressure, insulin secretion, and pain perception.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2.ClH/c14-13-3-1-11(2-4-13)9-16-10-12-5-7-15-8-6-12;/h1-8,16H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHPINYXRSJFHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=NC=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS*,8aR*)-6-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(1H-imidazol-4-yl)ethyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5365666.png)
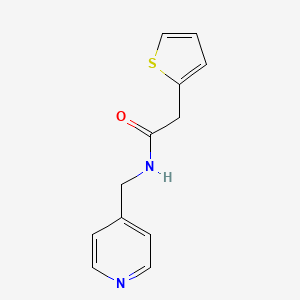
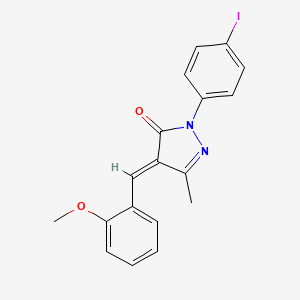
![ethyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5365688.png)
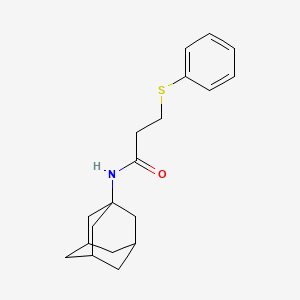
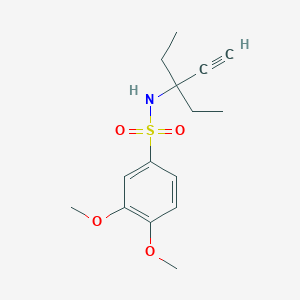
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5365704.png)
![4-[3-(methoxymethyl)pyrrolidin-1-yl]-7-(1H-pyrazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5365712.png)
![3-[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]-2,2-dimethylpropan-1-ol](/img/structure/B5365718.png)
![1,3-benzodioxol-5-yl(1-{6-[(2-hydroxyethyl)amino]pyrimidin-4-yl}piperidin-3-yl)methanone](/img/structure/B5365723.png)
![2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5365724.png)
![4-(4,4-difluoropiperidin-1-yl)-N-(2-methoxyethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5365735.png)
